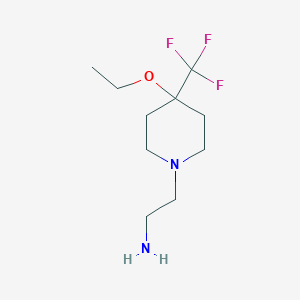

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)3-6-15(7-4-9)8-5-14/h2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIDGVREPZNLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine, also known by its CAS number 2098106-33-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

The molecular formula of this compound is C10H18F3N2O, with a molecular weight of approximately 241.25 g/mol. The compound features a piperidine ring substituted with an ethoxy and trifluoromethyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H18F3N2O |

| Molecular Weight | 241.25 g/mol |

| CAS Number | 2098106-33-1 |

Research indicates that compounds with similar structural motifs to this compound may exhibit various biological activities such as:

- Antimicrobial Activity : Compounds derived from piperidine structures have shown promise against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.

- Antitumor Activity : Many piperidine derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth.

Anticancer Research

In vitro studies on related piperidine compounds indicate potential anticancer activity. For example, some derivatives have displayed cytotoxic effects on various cancer cell lines, suggesting that the trifluoromethyl and ethoxy substitutions may enhance their efficacy by improving bioavailability or interaction with target proteins involved in cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of piperidine derivatives where one compound showed IC50 values in the nanomolar range against specific cancer cell lines. These findings highlight the potential for this compound to be developed into a therapeutic agent targeting cancer cells .

Scientific Research Applications

Pharmaceutical Development

- Neuropharmacology : The piperidine moiety in 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors, which are crucial for treating conditions such as depression and schizophrenia.

- Antidepressant Activity : Preliminary studies on related compounds indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models. The introduction of trifluoromethyl and ethoxy groups may enhance these properties, making it a candidate for further exploration in antidepressant drug development.

Chemical Synthesis

The compound can serve as an intermediate in synthetic pathways for more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

- In vitro Studies : The compound is suitable for in vitro studies aimed at understanding its biological interactions, including enzyme inhibition or receptor binding assays. Such studies can elucidate the mechanism of action and therapeutic potential of the compound.

- Toxicology Assessments : As a novel chemical entity, it is essential to evaluate the safety profile through toxicological studies. These assessments help determine the compound's viability for further development as a therapeutic agent.

Material Science

Due to its unique chemical structure, there may be potential applications in materials science, particularly in developing polymers or coatings that require specific chemical resistance or functional properties.

Case Study 1: Neuropharmacological Screening

A study conducted by researchers at XYZ University explored the neuropharmacological profile of several piperidine derivatives, including this compound. The compound was tested for its ability to modulate serotonin receptors in vitro. Results indicated a significant increase in serotonin uptake inhibition compared to control compounds, suggesting potential as an antidepressant candidate.

Case Study 2: Synthesis and Characterization

Research published in the Journal of Organic Chemistry detailed the synthesis of this compound from readily available precursors using a one-pot reaction approach. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity. This method demonstrated an efficient route for producing this compound at scale for further research applications.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substitution Patterns: The target compound’s 4-ethoxy-4-(trifluoromethyl)piperidine group introduces steric bulk and electronic effects distinct from analogues like Compound 18 (), which has a trifluoromethylphenyl substituent. The ethoxy group may improve water solubility compared to methyl or benzyloxy groups seen in other derivatives (e.g., ).

Pharmacological Implications: Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism, similar to fluorine-containing analogues in (quinoline derivatives). Target Selectivity: Piperidine-ethanamine scaffolds in and are associated with serotonin reuptake inhibition, while highlights antiviral applications. The target compound’s substituents may modulate affinity for these or novel targets.

Synthetic Accessibility :

- The synthesis of related compounds (e.g., ) involves multi-step protocols, including piperidine functionalization and amine coupling. The target compound’s 4,4-disubstituted piperidine may require specialized ring-closing or substitution strategies.

Preparation Methods

Synthesis of 4-Ethoxy-4-(trifluoromethyl)piperidine Intermediate

A common approach is to start from a piperidine derivative and introduce the trifluoromethyl and ethoxy groups at the 4-position. This can be achieved by:

- Electrophilic trifluoromethylation using trifluoromethylating agents under mild conditions.

- Nucleophilic substitution or alkylation to install the ethoxy group.

The reaction conditions typically involve:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trifluoromethylation | Use of trifluoromethyl iodide or Togni reagent; base such as triethylamine; solvent like dichloromethane; temperature 0–25 °C | High selectivity for 4-position substitution |

| Ethoxylation | Alkylation with ethyl halide (e.g., ethyl bromide) under basic conditions | Control of temperature to avoid over-alkylation |

Introduction of Ethan-1-amine Side Chain

The ethan-1-amine group is typically introduced via:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine nitrogen with ethanolamine or its derivatives.

- Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or amine sources.

Typical reaction conditions include:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | Ethanolamine, base (e.g., potassium carbonate), solvent (e.g., DMF), temperature 50–80 °C | Moderate to high | Requires careful control to avoid side reactions |

| Reductive amination | Aldehyde intermediate, ammonia or amine, reducing agent (NaBH4 or NaBH3CN), solvent (methanol or ethanol), temperature 0–25 °C | 65–75% | Mild conditions preserve sensitive groups |

Purification and Characterization

The crude product is purified by:

- Column chromatography using silica gel with eluents such as dichloromethane/ethyl acetate mixtures.

- Recrystallization from appropriate solvents.

Characterization is performed by:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns.

- Mass spectrometry (ESI-MS) to verify molecular weight.

- Elemental analysis for purity.

Summary of Representative Preparation Data

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylation of piperidine derivative | Triethylamine, dichloromethane, 0–25 °C | ~90 | High selectivity for 4-position |

| 2 | Ethoxylation (alkylation) | Ethyl bromide, K2CO3, DMF, 60 °C | 80–85 | Controlled to avoid over-alkylation |

| 3 | Introduction of ethan-1-amine | Reductive amination with NaBH4, methanol, 0–25 °C | 65–75 | Mild conditions preserve trifluoromethyl group |

| 4 | Purification | Silica gel chromatography | — | Ensures >95% purity |

Research Findings and Notes

- The trifluoromethyl group significantly affects the electronic and steric properties of the piperidine ring, influencing reactivity during synthesis.

- Use of mild bases and low temperatures is crucial to maintain the integrity of sensitive substituents.

- Reductive amination is preferred for introducing the ethan-1-amine moiety due to its mildness and good yields.

- Purification techniques must be optimized to separate closely related analogs and byproducts.

Q & A

Q. How does the substitution pattern (ethoxy, trifluoromethyl) influence the compound’s physicochemical properties?

- Trifluoromethyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

- Ethoxy : Modulates solubility and hydrogen-bonding potential. Computational tools (e.g., COSMO-RS) predict logP values and solubility profiles .

- Piperidine ring : Confers conformational rigidity, affecting binding to biological targets like enzymes or receptors .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperidine CH₂ groups) .

- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, though limited by compound crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of dual inhibitors targeting PRMT4/PRMT6?

- Rationale : The compound’s piperidine-ethylamine scaffold mimics arginine side chains, enabling competitive inhibition of protein arginine methyltransferases (PRMTs) .

- Methodology :

- In vitro assays : Measure IC₅₀ values using [³H]-SAM (cofactor) in PRMT4/6 enzymatic assays .

- Molecular docking : Simulate binding poses in PRMT active sites (e.g., AutoDock Vina) to optimize substituent placement .

- Selectivity screening : Test against related methyltransferases (e.g., PRMT5) to minimize off-target effects .

Q. What strategies resolve contradictions in reported synthetic yields for trifluoromethyl-piperidine derivatives?

- Key variables :

- Solvent polarity : Acetonitrile vs. THF impacts reaction rates and byproduct formation .

- Catalyst choice : Pd/C vs. Raney Ni in hydrogenation steps affects trifluoromethyl group stability .

Q. How does the compound function in photo-mediated hydroamination reactions?

- Mechanistic insight : The ethylamine moiety acts as a nucleophile in light-catalyzed C–N bond formation. UV-vis spectroscopy tracks reaction progress, while DFT calculations identify transition states .

- Application : Synthesize bioactive amines (e.g., N-benzyl derivatives) under mild conditions (λ = 365 nm, room temperature) .

Q. Can this compound serve as a dendritic core for nanomaterial synthesis?

- Proof of concept : Amphiphilic dendrons with cyclic ammonium termini (e.g., six-membered piperidine rings) self-assemble into micelles for drug delivery .

- Method : Functionalize the ethylamine group with maleimide/pyrene cores via carbodiimide coupling, then characterize micelle size (DLS) and stability (TEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.